tert-butyl6'-(aminomethyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-2'-carboxylate
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Overview
Description
Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-2-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry research . The structure of this compound includes a pyrrole ring fused with a pyrazine ring, forming a spirocyclic system with a cyclobutane ring.
Preparation Methods
The synthesis of Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-2-carboxylate involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and subsequent functionalization steps. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-2-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:
- 2-tert-butyl 8-methyl 6-(aminomethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate
- tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique spirocyclic structure of Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-2-carboxylate contributes to its distinct properties and potential applications.
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-9-18-12(11-17)5-6-13(18)16(19)7-4-8-16/h5-6H,4,7-11,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBDVCZGGXONMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC=C2C13CCC3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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